

# FPL-55712 Free Base: A Comprehensive Pharmacological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

FPL-55712 is a pioneering compound in the field of inflammatory mediators, recognized as one of the first selective antagonists of the cysteinyl leukotrienes (CysLTs). Historically, it was characterized as an antagonist of the Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>.<sup>[1][2]</sup> This technical guide provides a detailed overview of the pharmacological profile of **FPL-55712 free base**, summarizing its mechanism of action, receptor interactions, and in vitro/in vivo effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.

## Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism

FPL-55712 exerts its pharmacological effects primarily through the competitive antagonism of cysteinyl leukotriene receptors.<sup>[3]</sup> Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma. They mediate their effects through at least two G-protein coupled receptors (GPCRs): CysLT1 and CysLT2.

The binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to these receptors, predominantly the CysLT1 receptor, initiates a signaling cascade that leads to:

- Bronchoconstriction
- Increased vascular permeability
- Mucus hypersecretion
- Eosinophil recruitment

FPL-55712 competitively blocks the binding of these endogenous ligands to the CysLT receptors, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for FPL-55712, providing insights into its potency and activity in various experimental models.

Table 1: In Vivo Antagonist Activity

Agonist	Species	Model	IC50	Administration Route	Reference
LTD4	Guinea Pig	Bronchoconstriction	0.5% (nebulizer solution)	Aerosol	<a href="#">[4]</a>
LTE4	Guinea Pig	Bronchoconstriction	0.8% (nebulizer solution)	Aerosol	<a href="#">[4]</a>

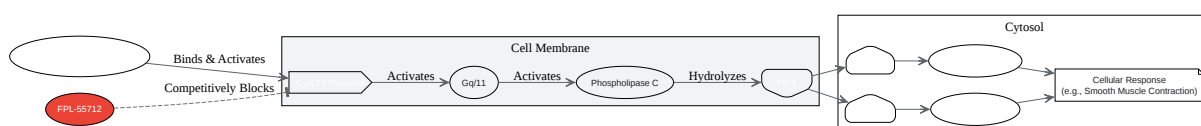
Table 2: Pharmacokinetic Parameters

Parameter	Species	Value	Administration Route	Antagonist Activity Against	Reference
Biological Half-life	Guinea Pig	1.7 minutes	Intravenous	LTD4	[4]
Biological Half-life	Guinea Pig	1.2 minutes	Intravenous	LTE4	[4]
Biological Half-life	Guinea Pig	120 minutes	Aerosol	LTD4	[4]
Biological Half-life	Guinea Pig	90 minutes	Aerosol	LTE4	[4]

Note: Due to the early discovery of FPL-55712, comprehensive modern pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) and specific binding affinity data ( $K_i$ /IC<sub>50</sub>) for cloned CysLT1 and CysLT2 receptors are not readily available in the public literature.

## Signaling Pathways

The antagonism of CysLT receptors by FPL-55712 prevents the activation of downstream signaling pathways. The primary pathway initiated by CysLT1 receptor activation involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction and other cellular responses.



[Click to download full resolution via product page](#)

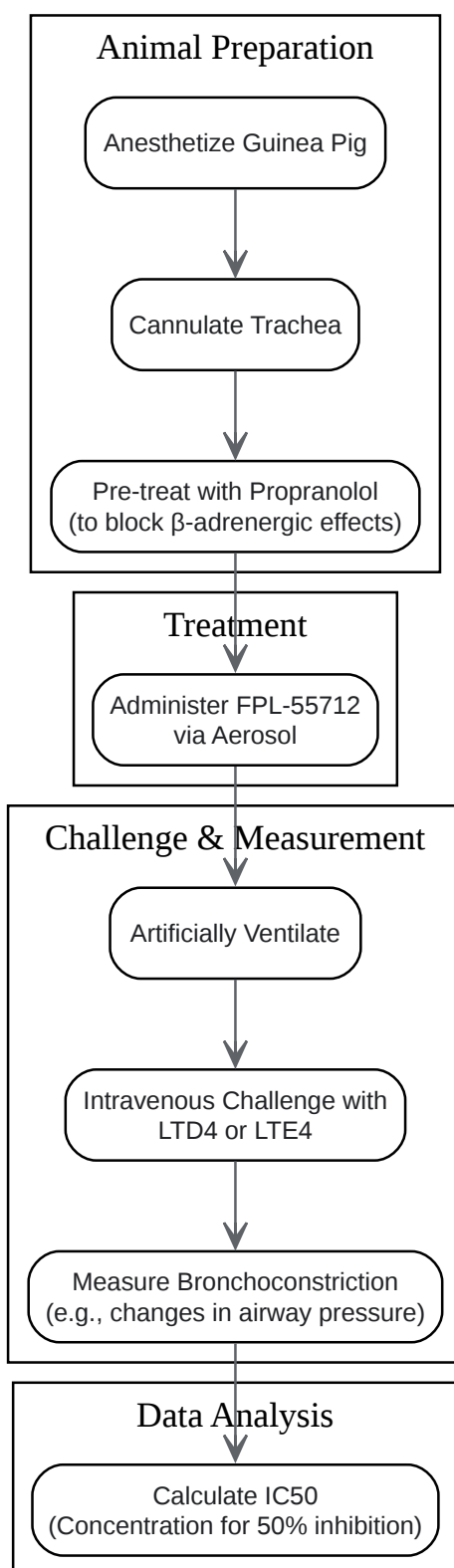
Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Point of Inhibition by FPL-55712.

## Experimental Protocols

Detailed experimental protocols for the characterization of FPL-55712 are not extensively reported in modern literature. However, based on the available information, the following outlines the general methodologies that were likely employed.

### In Vivo Bronchoconstriction Assay (Guinea Pig)

This protocol describes a general workflow for evaluating the in vivo efficacy of FPL-55712 against leukotriene-induced bronchoconstriction.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. ats-journals.org [ats-journals.org]
- 4. Pharmacologic properties of FPL 55712 administered by aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FPL-55712 Free Base: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662943#fpl-55712-free-base-pharmacological-profile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)